Cross-Coupling Activity of Gold(I) Complexes: tBuPPh₂ Versus PPh₃ and tBu₂PPh in Pd(0)-Catalyzed Reactions
In a comparative study of organogold derivatives in Pd(0)-catalyzed cross-coupling with p-BrC₆H₄NO₂, the NN-Au-PtBuPh₂ complex (bearing tert-butyldiphenylphosphine) exhibited catalytic activity comparable to both NN-Au-PPh₃ and NN-Au-PtBu₂Ph, with all three complexes producing the cross-coupled product NN-C₆H₄NO₂ in comparable yields [1]. This finding establishes that tBuPPh₂ delivers equivalent cross-coupling performance to the bulkier di-tert-butylphenylphosphine ligand, despite having a less sterically demanding architecture.
| Evidence Dimension | Cross-coupling product yield (NN-C₆H₄NO₂) |
|---|---|
| Target Compound Data | Comparable yield (exact numerical yield not reported in abstract; qualitative equivalence established) |
| Comparator Or Baseline | NN-Au-PPh₃ and NN-Au-PtBu₂Ph (both yielded comparable product) |
| Quantified Difference | No statistically significant difference observed; all three ligands produced comparable yields |
| Conditions | Pd(0)-catalyzed cross-coupling with activated bromoarene p-BrC₆H₄NO₂ |
Why This Matters
Users seeking a sterically modulated alternative to P(t-Bu)₂Ph can select tBuPPh₂ without sacrificing catalytic efficiency in gold-mediated cross-coupling systems.
- [1] Zayakin, I., Bagryanskaya, I., Stass, D., Kazantsev, M., & Tretyakov, E. (2020). Synthesis and Structure of (Nitronyl Nitroxide-2-ido)(tert-butyldiphenylphosphine)gold(I) and -(Di(tert-butyl)phenylphosphine)gold(I) Derivatives; Their Comparative Study in the Cross-Coupling Reaction. Crystals, 10(9), 770. View Source
